![molecular formula C16H18N10 B6453259 9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2548983-55-5](/img/structure/B6453259.png)
9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
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Description
“9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been a subject of research in recent years . Various synthetic strategies and approaches have been reported, which are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods have also been considered .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques . The compound can undergo various chemical reactions, and the products of these reactions can be analyzed to understand the reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . For instance, the melting point, solubility, and stability of the compound can be determined .Future Directions
The future directions for the study of “9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” could involve further exploration of its synthetic methods, potential therapeutic applications, and mechanism of action . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound’s superior cytotoxic activities have been demonstrated against various cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis induction within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of various types of cancer.
properties
IUPAC Name |
1-methyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-21-12-15(23)19-9-20-16(12)26-5-3-25(4-6-26)14-11-7-22-24(2)13(11)17-8-18-14/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKQUHMWYXZQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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